2-((4-Bromophenyl)sulfonyl)-3-methyl-1H-indole
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Overview
Description
2-((4-Bromophenyl)sulfonyl)-3-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a bromophenyl group attached to a sulfonyl group, which is further connected to a methylated indole ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)sulfonyl)-3-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 3-methylindole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromobenzenesulfonyl chloride is added dropwise to a solution of 3-methylindole in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)sulfonyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitrated, halogenated, or sulfonated derivatives of the indole ring.
Nucleophilic Substitution: Products include various substituted phenylsulfonyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring and the sulfonyl group.
Scientific Research Applications
2-((4-Bromophenyl)sulfonyl)-3-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the indole and sulfonyl functionalities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and is studied for its antimicrobial and anticancer activities.
N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine: Contains a bromophenylsulfonyl group and is evaluated for its antimicrobial and antioxidant properties.
Uniqueness
2-((4-Bromophenyl)sulfonyl)-3-methyl-1H-indole is unique due to its combination of a bromophenyl group, a sulfonyl group, and a methylated indole ring. This unique structure imparts specific chemical reactivity and biological activities that are distinct from other similar compounds.
Properties
CAS No. |
1956371-73-5 |
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Molecular Formula |
C15H12BrNO2S |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-methyl-1H-indole |
InChI |
InChI=1S/C15H12BrNO2S/c1-10-13-4-2-3-5-14(13)17-15(10)20(18,19)12-8-6-11(16)7-9-12/h2-9,17H,1H3 |
InChI Key |
BFAHTVYYTYKVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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